2,4,5-Trimethyl-4,5-dihydrothiazole

Description

The exact mass of the compound this compound is 129.06122053 g/mol and the complexity rating of the compound is 120. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 98275. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,4,5-trimethyl-4,5-dihydro-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NS/c1-4-5(2)8-6(3)7-4/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIEKNJJOENYFQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(SC(=N1)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20294803 | |

| Record name | 2,5-Dihydro-2,4,5-trimethylthiazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20294803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23236-43-3, 4145-93-1 | |

| Record name | NSC98275 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98275 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Dihydro-2,4,5-trimethylthiazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20294803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,4,5-Trimethyl-4,5-dihydrothiazole chemical properties

An In-depth Technical Guide to the Chemical Properties of 2,4,5-Trimethyl-4,5-dihydrothiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as trimethylthiazoline (TMT), is a heterocyclic organic compound with the molecular formula C₆H₁₁NS.[1][2][3][4] It is a volatile, light yellow liquid that tends to darken upon exposure to oxygen.[1] This compound is of significant interest in neurobiology and chemical ecology as it is a component of red fox feces and urine and acts as a potent, innately aversive odor to rodents, inducing fear and defensive behaviors.[1][5] Its ability to elicit an unconditioned fear response makes it a valuable tool in preclinical models for studying the neurobiological basis of anxiety and stress-related disorders.[6]

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of this compound, with a focus on experimental data and methodologies relevant to researchers in the fields of chemistry and pharmacology.

Chemical and Physical Properties

The quantitative data for this compound are summarized in the tables below. For comparative purposes, data for its aromatic analog, 2,4,5-trimethylthiazole, are also included where available, as these two compounds are often conflated in the literature.

Table 1: Chemical Identifiers

| Identifier | This compound | 2,4,5-Trimethylthiazole |

| IUPAC Name | 2,4,5-trimethyl-4,5-dihydro-1,3-thiazole[1][7] | 2,4,5-trimethyl-1,3-thiazole[1][8] |

| CAS Number | 4145-93-1[1][7][9] | 13623-11-5[10] |

| Molecular Formula | C₆H₁₁NS[1][2][3][4] | C₆H₉NS[10] |

| Molecular Weight | 129.22 g/mol [1][3][4][7] | 127.21 g/mol [10] |

| InChIKey | CIEKNJJOENYFQL-UHFFFAOYSA-N[7] | BAMPVSWRQZNDQC-UHFFFAOYSA-N[10] |

| SMILES | CC1C(SC(=N1)C)C[1] | CC1=C(SC(=N1)C)C[10] |

| Synonyms | Trimethylthiazoline (TMT), Fox odor[1] | Trimethylthiazole |

Table 2: Physical Properties

| Property | This compound | 2,4,5-Trimethylthiazole |

| Appearance | Light yellow liquid[1] | Liquid[10] |

| Boiling Point | 57 °C @ 12 mmHg[2] | 166-167 °C @ 717 mmHg[10] |

| Density | Not available | 1.013 g/mL at 25 °C[10] |

| Solubility | Not available | Slightly soluble in water; soluble in alcohol and dipropylene glycol[1][11] |

| Refractive Index | Not available | n20/D 1.509[10] |

| Flash Point | Not available | 51.11 °C (closed cup)[8] |

Synthesis and Reactivity

Synthesis

The synthesis of this compound can be achieved through the Hantzsch thiazole synthesis, a classical method for the formation of thiazole and dihydrothiazole rings.[2] This reaction involves the condensation of a thioamide with an α-halo ketone.[2]

-

Reaction Setup: A solution of the α-halo ketone (e.g., 3-chloro-2-butanone) in a suitable solvent such as ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Addition of Thioamide: The thioamide (e.g., thioacetamide) is added to the solution.

-

Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel or by distillation under reduced pressure to yield the this compound.

Chemical Reactivity

The dihydrothiazole ring in this compound is more susceptible to oxidation and reduction reactions compared to its aromatic counterpart.[2]

-

Oxidation: The sulfur atom in the ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA).[2]

-

Reduction: The C=N double bond in the dihydrothiazole ring can be reduced to the corresponding thiazolidine using reducing agents like sodium borohydride (NaBH₄).[2]

Biological Activity and Signaling Pathway

This compound is a semiochemical that elicits innate fear responses in rodents.[12] It is detected by the Grueneberg ganglion, a specialized olfactory subsystem in the anterior nasal region of mice.[13]

The signaling pathway for TMT-induced fear response involves the activation of the receptor guanylyl cyclase-G (GC-G).[13]

Experimental Protocols for Characterization

Spectroscopic Analysis

-

Sample Preparation: A dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or hexane) is prepared.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used. The GC is equipped with a capillary column suitable for separating volatile organic compounds (e.g., a non-polar TR-5 MS column).[14]

-

GC Conditions:

-

Injector Temperature: Typically set to 250 °C.

-

Oven Temperature Program: A temperature gradient is used to separate the components of the sample. For example, starting at 35 °C, holding for a few minutes, then ramping up to a final temperature of around 240 °C.[4]

-

Carrier Gas: Helium is commonly used as the carrier gas.[14]

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV is standard.

-

Mass Range: The mass spectrometer is set to scan a mass range appropriate for the compound and its expected fragments (e.g., m/z 30-300).

-

-

Data Analysis: The retention time from the gas chromatogram and the mass spectrum of the eluting peak are used to identify and confirm the structure of the compound.

Behavioral Analysis

The biological effects of this compound are typically assessed through behavioral assays in rodents.

-

Acclimation: Rodents are acclimated to the testing room for at least one hour before the experiment.

-

Exposure: A piece of filter paper containing a specific concentration of this compound dissolved in a solvent (or the solvent alone for the control group) is placed in the animal's home cage or a testing arena.

-

Behavioral Recording: The animal's behavior is recorded for a set period (e.g., 10-30 minutes). Key behaviors to quantify include freezing (complete immobility except for respiration), grooming, and rearing.

-

Open Field Test: To assess anxiety-like behavior and locomotor activity, animals may be placed in an open field arena, and the time spent in the center versus the periphery is measured.

-

Physiological Measures: Following the behavioral tests, blood samples can be collected to measure stress hormone levels (e.g., corticosterone), and brain tissue can be processed for immunohistochemical analysis of neuronal activation markers like c-fos.[6][15]

Safety Information

Due to the limited availability of specific safety data for this compound, it is prudent to handle it with the same precautions as its aromatic analog, 2,4,5-trimethylthiazole, which is classified as harmful if swallowed and irritating to the respiratory system and skin, with a risk of serious eye damage.[10] Standard laboratory safety practices should be followed, including the use of personal protective equipment (gloves, safety glasses, and a lab coat) and working in a well-ventilated fume hood.

References

- 1. 2,4,5-Trimethylthiazole | C6H9NS | CID 61653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound 2,5-Dihydro-2,4,5-trimethylthiazole (FDB018459) - FooDB [foodb.ca]

- 3. This compound | CAS#:4145-93-1 | Chemsrc [chemsrc.com]

- 4. 2,5-Dihydrothiazole, 2,4,5-trimethyl - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. 2,4,5-Trimethyl-2,5-dihydro-1,3-thiazole | C6H11NS | CID 181287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. The synthetically produced predator odor 2,5-dihydro-2,4,5-trimethylthiazoline increases alcohol self-administration and alters basolateral amygdala response to alcohol in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2,5-Dihydro-2,4,5-trimethylthiazoline | C6H11NS | CID 263626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2,4,5-trimethyl thiazole 13623-11-5 [thegoodscentscompany.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. 2,4,5-Trimethylthiazole 98 13623-11-5 [sigmaaldrich.com]

- 11. 2,4,5-トリメチルチアゾール ≥98%, FG | Sigma-Aldrich [sigmaaldrich.com]

- 12. Trimethylthiazoline - Wikipedia [en.wikipedia.org]

- 13. The predator odor 2,4,5-trimethylthiazoline binds and activates receptor guanylyl cyclase-G to elicit innate defensive responses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2,5-Dihydrothiazole, 2,4,5-trimethyl [webbook.nist.gov]

- 15. 2,5-Dihydro-2,4,5-Trimethylthiazoline (TMT)-Induced Neuronal Activation Pattern and Behavioral Fear Response in GAD67 Mice [scirp.org]

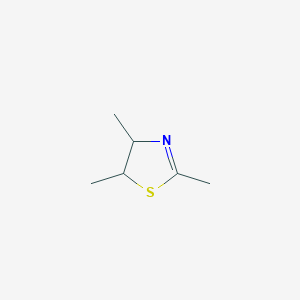

Molecular structure of 2,4,5-Trimethyl-4,5-dihydrothiazole

An In-Depth Technical Guide to 2,4,5-Trimethyl-4,5-dihydrothiazole

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, reactivity, and applications of this compound. Also known as Trimethylthiazoline (TMT), this heterocyclic compound is a subject of significant interest in neuroscience and behavioral research as a potent predator odor mimic. This document is intended for researchers, chemists, and drug development professionals, offering detailed experimental protocols and structured data for practical application.

Molecular Structure and Properties

This compound is a heterocyclic organic compound belonging to the thiazoline class. Its core structure is a five-membered dihydrothiazole ring, which is a partially saturated version of a thiazole ring, containing one sulfur and one nitrogen atom. The designation "dihydro-" indicates the presence of a single double bond within the five-membered ring, resulting in reduced aromaticity compared to its thiazole analogue. The molecule is substituted with three methyl groups at positions 2, 4, and 5.

The presence of the sulfur and nitrogen heteroatoms, the C=N imine bond, and the chiral centers at carbons 4 and 5 define its chemical reactivity and biological activity.

Data Presentation: Chemical and Physical Properties

The quantitative data for this compound are summarized in the tables below for easy reference.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | 2,4,5-trimethyl-4,5-dihydro-1,3-thiazole | |

| CAS Number | 4145-93-1 | [1] |

| Molecular Formula | C₆H₁₁NS | [1] |

| Molar Mass | 129.22 g·mol⁻¹ | |

| InChIKey | CIEKNJJOENYFQL-UHFFFAOYSA-N | |

| Synonyms | Trimethylthiazoline (TMT), Fox odor |

Table 2: Physical and Predicted Properties

| Property | Value | Notes |

| Appearance | Light yellow liquid | Darkens upon exposure to oxygen. |

| Kovats Retention Index | 985 | On a non-polar column.[2] |

| Water Solubility | 2.08 g/L (Predicted) | |

| logP | 1.76 (Predicted) | |

| pKa (Strongest Basic) | 5.27 (Predicted) |

Synthesis and Reactivity

Synthesis

The most common and versatile method for synthesizing thiazole and its dihydro- derivatives is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-halo ketone with a thioamide. The process begins with an S-alkylation of the thioamide, followed by an intramolecular cyclization and subsequent dehydration to yield the final product.

Caption: Generalized workflow for the Hantzsch synthesis of this compound.

Experimental Protocol: Hantzsch Thiazole Synthesis (General)

This protocol describes a general procedure for the synthesis of a dihydrothiazole derivative. Specific reactant quantities and reaction conditions should be optimized for this compound.

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the thioamide (e.g., thioacetamide, 1.0 equivalent) in a suitable solvent such as ethanol or methanol.

-

Addition: Slowly add the α-halo ketone (e.g., 3-bromo-2-butanone, 1.0 equivalent) to the stirred solution. The reaction is often exothermic.

-

Reaction: Heat the mixture to reflux (typically 60-80 °C) and maintain for a period of 30 minutes to several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[3]

-

Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing a weak base solution (e.g., 5% sodium carbonate) to neutralize the hydrohalic acid byproduct.[3]

-

Isolation: The product may precipitate from the aqueous solution. If so, collect the solid by vacuum filtration, wash with cold water, and air dry. If the product is an oil, perform a liquid-liquid extraction using an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

-

Characterization: Confirm the structure of the purified product using spectroscopic methods (NMR, IR, MS).

Chemical Reactivity

The reactivity of this compound is primarily dictated by the imine (C=N) bond and the sulfur heteroatom.

-

Oxidation: The sulfur atom can be readily oxidized to form the corresponding sulfoxide or sulfone using common oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA).

-

Reduction: The imine bond can be reduced to an amine, yielding the fully saturated thiazolidine ring. This is typically achieved through catalytic hydrogenation (e.g., H₂/Pd-C) or by using reducing agents like sodium borohydride (NaBH₄).

Caption: Key reactivity pathways for this compound.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.

Table 3: Spectroscopic Data Summary

| Technique | Expected / Observed Features |

| Infrared (IR) Spectroscopy | Predicted: - C-H stretching (alkane): ~2850-3000 cm⁻¹- C=N stretching (imine): ~1640-1690 cm⁻¹- C-N stretching: ~1020-1250 cm⁻¹- C-S stretching: ~600-800 cm⁻¹ |

| ¹H NMR Spectroscopy | Predicted: - Resonances for three distinct methyl groups (singlets or doublets).- Signals for the two protons on the C4-C5 bond of the ring, likely showing complex splitting patterns due to their diastereotopic nature. |

| ¹³C NMR Spectroscopy | Predicted: - Signal for the imine carbon (C2) in the range of ~160-170 ppm.- Resonances for the aliphatic carbons (C4, C5) and the three methyl carbons. |

| Mass Spectrometry (GC-MS) | Observed: - Molecular Ion (M⁺): m/z = 129.[2] |

Applications in Neuroscience and Drug Development

The most prominent application of this compound is in neuroscience, where it is referred to as Trimethylthiazoline (TMT) . It is a synthetic component of red fox feces and serves as a potent, species-innate predator odor that elicits defensive and fear-related behaviors in rodents.[4] This makes TMT an invaluable tool for creating animal models of psychological stress, post-traumatic stress disorder (PTSD), and anxiety.[5][6][7]

Researchers use TMT to study the neurobiological circuits underlying innate fear, stress coping mechanisms, and the link between stress and other disorders, such as alcohol use disorder.[7] The behavioral responses to TMT exposure, such as freezing, immobility, and digging, are quantifiable measures of stress and fear.[5][8]

Caption: Experimental workflow for a typical TMT-induced predator odor stress study in rodents.

Experimental Protocol: TMT Exposure for Behavioral Analysis

This protocol is adapted from methodologies used in rodent stress research.[5][7][8]

-

Animal Habituation: For 1-2 consecutive days prior to the experiment, place each rat in the testing chamber (e.g., a clean Plexiglas cage) for 10-15 minutes to allow for habituation to the novel environment. This reduces confounding stress from novelty.

-

TMT Preparation: Prepare a filter paper or cotton ball with a precise dose of TMT (e.g., 10 µL of 97% pure this compound).[5][8] Place it in a small, inaccessible container within the test chamber (e.g., a metal basket or perforated tube) to prevent direct contact. Control animals are exposed to a filter paper with a vehicle like water.

-

Exposure Session: Place the rat in the chamber for a fixed duration (typically 10-20 minutes).[8] The entire session should be video recorded from above for later behavioral analysis.

-

Behavioral Scoring: Using the video recordings, trained observers or automated tracking software quantify key stress-related behaviors. Common measures include:

-

Freezing: Complete absence of movement except for respiration.

-

Immobility: A passive coping response characterized by minimal movement.

-

Digging: An active coping strategy involving burying or shredding bedding.[5]

-

-

Data Analysis: Analyze the duration or frequency of each behavior. Some studies calculate a ratio of active to passive coping (e.g., digging/immobility ratio) to classify individual stress responses.[5]

-

Post-Exposure Analysis (Optional): Following the behavioral test, biological samples can be collected to measure physiological stress markers (e.g., plasma corticosterone) or brain tissue can be processed for neuronal activation markers like c-Fos.[7]

Conclusion

This compound is a structurally simple yet functionally significant heterocyclic molecule. While its synthesis and basic reactivity follow established principles of organic chemistry, its role as the predator odor mimic TMT has established it as a critical tool in the fields of neuroscience, psychology, and pharmacology. The ability to reliably induce an innate fear state in preclinical models provides an invaluable platform for investigating the mechanisms of stress and anxiety, and for the development of novel therapeutic agents. This guide provides the foundational chemical knowledge and detailed experimental frameworks necessary for its effective use in a research setting.

References

- 1. 2,5-Dihydro-2,4,5-trimethylthiazoline | C6H11NS | CID 263626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,5-Dihydrothiazole, 2,4,5-trimethyl [webbook.nist.gov]

- 3. chemhelpasap.com [chemhelpasap.com]

- 4. Freezing to the predator odor 2,4,5 dihydro 2,5 trimethylthiazoline (TMT) is disrupted by olfactory bulb removal but not trigeminal deafferentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Predator Odor Stressor, 2,3,5-trimethyl-3-thiazoline (TMT): Assessment of stress reactive behaviors during an animal model of traumatic stress in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Predator Odor Stressor, 2,3,5-Trimethyl-3-Thiazoline (TMT): Assessment of Stress Reactive Behaviors During an Animal Model of Traumatic Stress in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The synthetically produced predator odor 2,5-dihydro-2,4,5-trimethylthiazoline increases alcohol self-administration and alters basolateral amygdala response to alcohol in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exposure to the predator odor TMT induces early and late differential gene expression related to stress and excitatory synaptic function throughout the brain in male rats - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of Nutty & Roasted Aromas: A Technical Guide to 2,4,5-Trimethyl-4,5-dihydrothiazole Formation in the Maillard Reaction

For Immediate Release

This technical guide provides an in-depth exploration of the formation of 2,4,5-trimethyl-4,5-dihydrothiazole, a key intermediate in the development of characteristic nutty and roasted flavors during the Maillard reaction. This document is intended for researchers, scientists, and drug development professionals interested in the chemistry of flavor formation and the synthesis of heterocyclic compounds.

Executive Summary

The Maillard reaction, a cornerstone of food chemistry, is a non-enzymatic browning process that occurs between amino acids and reducing sugars upon heating. This complex cascade of reactions is responsible for the desirable colors and flavors in a vast array of cooked foods. Among the myriad of flavor compounds generated, sulfur-containing heterocycles, such as thiazoles and their dihydro-intermediates, play a pivotal role in creating savory, meaty, and roasted aromas. This compound is a significant, albeit transient, intermediate in the formation of the more stable and aromatic 2,4,5-trimethylthiazole.[1] Understanding the mechanistic pathways of its formation is crucial for controlling and optimizing flavor profiles in food products and for the synthesis of flavor compounds. This guide details the core reaction mechanism, summarizes key quantitative data from model systems, provides a representative experimental protocol, and visualizes the critical chemical pathways.

Core Formation Pathway

The formation of this compound is primarily a result of the interaction between specific Maillard reaction intermediates. The key precursors are an α-dicarbonyl compound, hydrogen sulfide (H₂S), and ammonia (NH₃). The sulfur-containing amino acid, cysteine, is a principal source of hydrogen sulfide, while other amino acids can serve as a source of ammonia through the Strecker degradation.

A critical α-dicarbonyl precursor for the formation of the trimethyl-substituted thiazole ring is 2,3-butanedione (also known as diacetyl). The reaction proceeds through the following key stages:

-

Generation of Precursors: The Maillard reaction between a reducing sugar and an amino acid generates α-dicarbonyl compounds like 2,3-butanedione. Concurrently, the thermal degradation of cysteine releases hydrogen sulfide. The Strecker degradation of other amino acids provides ammonia.

-

Nucleophilic Attack: Hydrogen sulfide acts as a nucleophile, attacking one of the carbonyl carbons of 2,3-butanedione.

-

Condensation with Ammonia: Ammonia then condenses with the remaining carbonyl group, leading to the formation of an imine intermediate.

-

Cyclization: An intramolecular nucleophilic attack by the sulfur atom onto the imine carbon results in the closure of the five-membered ring, forming the this compound structure.

This dihydrothiazole is an intermediate that can subsequently be oxidized to the more stable, aromatic 2,4,5-trimethylthiazole, which is a potent aroma compound.[2]

Caption: Formation pathway of this compound from Maillard reaction precursors.

Quantitative Data from Maillard Reaction Model Systems

While specific yield data for this compound is scarce due to its transient nature, studies on its precursors and the final aromatic product in model systems provide valuable insights. The following table summarizes the formation of key α-dicarbonyl precursors under various conditions.

| Precursor(s) | Conditions | Glyoxal (µg/mL) | Methylglyoxal (µg/mL) | Diacetyl (µg/mL) | Reference |

| D-Glucose/Ammonia | pH 5, 121°C, 20 min | 2.98 | 8.27 | 14.94 | [3] |

| D-Glucose/Ammonia | pH 7, 121°C, 20 min | 11.23 | 45.12 | 102.34 | [3] |

| D-Glucose/Ammonia | pH 9, 121°C, 20 min | 46.12 | 156.61 | 1588.45 | [3] |

These data illustrate the significant influence of pH on the generation of α-dicarbonyl compounds, which are direct precursors to thiazole formation. The substantial increase in diacetyl at higher pH correlates with conditions favorable for thiazole generation.

Experimental Protocols

This section outlines a representative experimental workflow for the investigation of this compound formation in a Maillard reaction model system.

Objective: To generate and identify this compound and 2,4,5-trimethylthiazole from the reaction of D-glucose, L-cysteine, and L-alanine.

Materials:

-

D-glucose (analytical grade)

-

L-cysteine (analytical grade)

-

L-alanine (analytical grade)

-

Phosphate buffer (0.1 M, pH 8.0)

-

Deionized water

-

Dichloromethane (DCM), HPLC grade

-

Anhydrous sodium sulfate

-

Reaction vials (10 mL, screw-cap with PTFE/silicone septa)

-

Heating block or oil bath

-

Vortex mixer

-

Centrifuge

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

-

Preparation of Model System:

-

In a 10 mL reaction vial, dissolve 1 mmol of D-glucose, 0.5 mmol of L-cysteine, and 0.5 mmol of L-alanine in 5 mL of 0.1 M phosphate buffer (pH 8.0).

-

Seal the vial tightly with the screw cap.

-

-

Thermal Reaction:

-

Place the vial in a preheated heating block or oil bath set to 120°C.

-

Heat the reaction mixture for 60 minutes.

-

-

Extraction of Volatiles:

-

After heating, immediately cool the vial in an ice bath to quench the reaction.

-

Add 2 mL of dichloromethane (DCM) to the vial.

-

Vortex the mixture vigorously for 2 minutes to extract the volatile compounds.

-

Centrifuge the vial at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

-

-

Sample Preparation for GC-MS:

-

Carefully transfer the bottom organic (DCM) layer to a clean vial using a Pasteur pipette.

-

Add a small amount of anhydrous sodium sulfate to the DCM extract to remove any residual water.

-

Transfer the dried extract to a 2 mL GC vial for analysis.

-

-

GC-MS Analysis:

-

Inject 1 µL of the extract into the GC-MS system.

-

Use a suitable capillary column (e.g., DB-5ms).

-

Employ a temperature program to separate the volatile compounds (e.g., initial temperature of 40°C, hold for 2 min, ramp to 250°C at 5°C/min, hold for 5 min).

-

The mass spectrometer should be operated in electron ionization (EI) mode, scanning from m/z 35 to 350.

-

Identify this compound and 2,4,5-trimethylthiazole by comparing their mass spectra and retention times with those of authentic standards or library data.

-

Caption: Experimental workflow for the analysis of thiazole formation in a Maillard model system.

Conclusion

The formation of this compound is a key mechanistic step in the generation of important roasted and nutty flavor notes within the Maillard reaction. Its genesis is dependent on the availability of specific precursors, notably 2,3-butanedione, hydrogen sulfide, and ammonia, which are themselves products of sugar and amino acid degradation. Reaction conditions, particularly pH and temperature, critically influence the rate of formation of these precursors and, consequently, the yield of thiazole compounds. The methodologies and pathways detailed in this guide provide a foundational understanding for professionals seeking to manipulate and harness the Maillard reaction for flavor development and chemical synthesis. Further research focusing on the kinetics of dihydrothiazole formation and its conversion to the final aromatic product will offer deeper insights and greater control over this complex and vital reaction.

References

An In-depth Technical Guide to 2,4,5-Trimethyl-4,5-dihydrothiazole as a Flavor Compound

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Trimethyl-4,5-dihydrothiazole is a heterocyclic organic compound with the molecular formula C₆H₁₁NS.[1] This volatile molecule is a key contributor to the characteristic aromas of a variety of cooked foods, where it is primarily formed through the Maillard reaction. Its flavor profile is typically described as nutty, roasted, and reminiscent of cocoa, making it a significant compound in the flavor and fragrance industry.[2] Beyond its role in food chemistry, this compound has also been extensively studied in the context of chemical ecology as a component of fox urine that elicits innate fear responses in rodents. This guide will focus on its properties and formation as a flavor compound, providing a technical overview for researchers and professionals in related fields.

Physicochemical Properties

| Property | Value (for 2,4,5-trimethylthiazole) | Source(s) |

| Odor Description | Musty, nutty, vegetable, cocoa, hazelnut, chocolate, coffee | [2][3] |

| Taste Description | Nutty, cocoa, green vegetative-like with roasted earthy nuances (at 10.00 ppm) | [2] |

| Molecular Weight | 129.22 g/mol | [1] |

| Boiling Point | 166-167 °C at 717.5 mmHg | [3] |

| Flash Point | 51.11 °C | [2] |

| Solubility | Slightly soluble in water; soluble in alcohol and dipropylene glycol | [3] |

Disclaimer: The sensory data presented above is for 2,4,5-trimethylthiazole, a structurally similar compound. Specific odor and taste threshold data for this compound are not available in the reviewed literature.

Occurrence in Food Products

This compound is a known product of the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor.[1] Consequently, it is found in a variety of cooked and processed foods. While specific quantitative concentrations in various foods are not widely reported, its presence is noted in cooked meats and other thermally processed goods.[4] The related compound, 2,4,5-trimethylthiazole, is used as a flavoring agent in condiments, relish, and soups at approximately 6 ppm, and in frozen and soft confectionery at 2 ppm.[2][5]

Formation Pathway: The Maillard Reaction

The formation of this compound is a complex process occurring during the Maillard reaction. The key precursors are sulfur-containing amino acids (like cysteine), a dicarbonyl compound (such as 2,3-butanedione, a product of sugar degradation), and an aldehyde (like acetaldehyde). The general pathway involves the reaction of hydrogen sulfide (from the degradation of cysteine) and ammonia with these carbonyl compounds.

Experimental Protocols

Synthesis of this compound (General Procedure)

Sensory Evaluation of Nutty and Roasted Flavor Compounds

The sensory properties of flavor compounds like this compound are typically evaluated using trained sensory panels and established methodologies.

Objective: To determine the odor and taste profile and detection thresholds of the target compound.

Materials:

-

Purified this compound

-

Deodorized water for dilutions

-

Odor-free sample presentation vessels (e.g., glass sniffing jars with lids)

-

Trained sensory panel (8-12 members)

Methods:

-

Panelist Training: Panelists are trained to identify and scale the intensity of various aroma and taste attributes, particularly those relevant to nutty, roasted, and cocoa-like notes.

-

Odor Profile Analysis:

-

A series of dilutions of the compound in deodorized water are prepared.

-

Samples are presented to panelists in coded, randomized order.

-

Panelists sniff the headspace of each sample and describe the perceived aroma attributes.

-

The intensity of each attribute is rated on a structured scale (e.g., a 15-point scale).

-

-

Taste Profile Analysis:

-

A similar series of dilutions in purified water is prepared for tasting.

-

Panelists taste the solutions and evaluate the flavor profile, including basic tastes and characteristic flavor notes.

-

Intensity ratings are recorded.

-

-

Threshold Determination (ASTM E679-04):

-

An ascending forced-choice triangle test is commonly used.

-

Panelists are presented with three samples, two of which are blanks (water) and one contains the diluted compound.

-

They are asked to identify the odd sample.

-

The concentration is increased in steps until the panelist can reliably detect the difference.

-

The group threshold is calculated as the geometric mean of the individual thresholds.

-

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Olfactometry (GC-O)

Objective: To identify and quantify this compound in a food matrix and to correlate its presence with a specific aroma.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Gas Chromatograph with an Olfactometry port (GC-O)

-

Headspace or Solid-Phase Microextraction (SPME) sampler

Method:

-

Sample Preparation: A food sample (e.g., roasted beef) is homogenized. Volatiles are extracted from the headspace using SPME.

-

GC-MS Analysis:

-

The SPME fiber is desorbed in the heated injector of the GC.

-

Volatile compounds are separated on a capillary column (e.g., DB-5ms).

-

The separated compounds are ionized and fragmented in the mass spectrometer.

-

The resulting mass spectrum of this compound is compared to a library for identification.

-

Quantification can be achieved using an internal standard.

-

-

GC-O Analysis:

-

The GC separation is performed under the same conditions as for GC-MS.

-

The column effluent is split between the MS detector and a heated sniffing port.

-

A trained panelist sniffs the effluent and records the time and description of any detected odors.

-

The odor description at the retention time of this compound is recorded to confirm its contribution to the overall aroma.[6]

-

Signaling Pathway in Flavor Perception

The perception of flavor is a complex process involving both the sense of taste (gustation) and, more significantly for volatile compounds like this compound, the sense of smell (olfaction). While specific human olfactory receptors for this compound have not been identified, the general mechanism of olfaction provides a framework for understanding its perception. Much of the specific receptor research for this molecule has been in the context of a predator odor in rodents, which may not directly translate to human flavor perception.[7]

Conclusion

This compound is a significant flavor compound with a desirable nutty and roasted aroma profile, primarily formed during the thermal processing of food via the Maillard reaction. While its qualitative contribution to the flavor of cooked foods is recognized, there is a notable lack of publicly available quantitative data regarding its sensory thresholds and concentrations in various food matrices. Further research is warranted to fully characterize its organoleptic properties and to elucidate the specific human olfactory receptors responsible for its perception. The methodologies outlined in this guide provide a framework for conducting such research, which would be of considerable value to the flavor and food industries, as well as to academic researchers in the fields of food chemistry and sensory science.

References

- 1. 2,4,5-Trimethylthiazole | C6H9NS | CID 61653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. "Caramel receptor" identified | EurekAlert! [eurekalert.org]

- 3. Human olfactory receptor families and their odorants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of Odorants in Beef and Chicken Broth—Focus on Thiazoles and Thiazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2,4,5-trimethyl thiazole 13623-11-5 [thegoodscentscompany.com]

- 6. mdpi.com [mdpi.com]

- 7. The predator odor 2,4,5-trimethylthiazoline binds and activates receptor guanylyl cyclase-G to elicit innate defensive responses - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Thiazoline Compounds in Food Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Thiazoline compounds, a class of sulfur-containing heterocyclic molecules, are pivotal in the realm of food chemistry, significantly contributing to the desirable aromas and flavors of a wide array of cooked and processed foods. Their formation, primarily through the Maillard reaction and Strecker degradation, results in a diverse range of derivatives that impart characteristic nutty, roasted, meaty, and savory notes. This technical guide provides a comprehensive overview of thiazoline compounds in food, detailing their formation pathways, quantitative occurrence, and the analytical methodologies used for their characterization.

Formation Pathways of Thiazoline Compounds in Foods

Thiazoline compounds are not typically present in raw food materials but are formed during thermal processing. The two primary chemical pathways responsible for their generation are the Maillard reaction and the subsequent Strecker degradation of sulfur-containing amino acids.

The Maillard Reaction

The Maillard reaction is a non-enzymatic browning reaction between amino acids and reducing sugars that occurs upon heating.[1] The initial step involves the condensation of a reducing sugar (like glucose) with an amino acid containing a free amino group. In the context of thiazoline formation, the sulfur-containing amino acid L-cysteine is a key precursor.[2][3] The reaction proceeds through a series of complex steps, including the formation of an unstable glycosylamine, which then undergoes Amadori rearrangement to form a ketosamine.[1] Further heating leads to the degradation of these intermediates and the formation of a plethora of volatile and non-volatile compounds, including the precursors for thiazolines.

Strecker Degradation

A crucial subsequent step in the formation of many flavor compounds, including thiazolines, is the Strecker degradation of amino acids.[4][5] This reaction involves the interaction of α-amino acids with dicarbonyl compounds, which are intermediates of the Maillard reaction. In this process, the amino acid is deaminated and decarboxylated to form an aldehyde (a Strecker aldehyde) and an α-aminoketone. When cysteine undergoes Strecker degradation, it can produce hydrogen sulfide (H₂S), ammonia (NH₃), and acetaldehyde, which are key building blocks for the synthesis of thiazolines and other sulfur-containing flavor compounds.[4]

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; "Reducing Sugars" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Amino Acids (Cysteine)" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Thiazoline Compounds" [fillcolor="#34A853", fontcolor="#FFFFFF"];

// Nodes "Reducing Sugars"; "Amino Acids (Cysteine)"; "Maillard Reaction" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Dicarbonyl Intermediates"; "Strecker Degradation" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Strecker Aldehydes"; "H2S, NH3"; "Thiazoline Compounds";

// Edges "Reducing Sugars" -> "Maillard Reaction"; "Amino Acids (Cysteine)" -> "Maillard Reaction"; "Maillard Reaction" -> "Dicarbonyl Intermediates"; "Dicarbonyl Intermediates" -> "Strecker Degradation"; "Amino Acids (Cysteine)" -> "Strecker Degradation"; "Strecker Degradation" -> "Strecker Aldehydes"; "Strecker Degradation" -> "H2S, NH3"; "Dicarbonyl Intermediates" -> "Thiazoline Compounds"; "H2S, NH3" -> "Thiazoline Compounds"; "Strecker Aldehydes" -> "Thiazoline Compounds"; } dot Caption: General pathway for thiazoline formation.

Quantitative Occurrence of Thiazoline Compounds in Foods

The concentration of thiazoline compounds in food is highly dependent on the food matrix, processing conditions (temperature, time, pH), and the availability of precursors. The following tables summarize some reported quantitative data for key thiazoline compounds in various food products.

Table 1: Concentration of 2-Acetyl-2-thiazoline in Various Foods

| Food Product | Concentration (µg/kg) | Reference(s) |

| Cooked Beef | 28 - 457.80 | [3] |

| Roasted Beef Sauce | Not specified, but present | [6] |

| Cooked Rice | Key flavor compound | [7] |

| Jasmine Rice | Key flavor compound | [7] |

| Coffee | Formed during roasting | [8] |

| Popcorn | Key odorant | [6] |

| Wheat Bread | 18 | [6] |

| Brown Bread | 18 | [6] |

| Rye Bread | 18 | [6] |

Table 2: Other Thiazoline and Related Compounds in Foods

| Compound | Food Product | Concentration | Reference(s) |

| 2-Ethyl-4-methyl-3-thiazoline | Sesame Seed Oil | Identified | |

| 2-Isopropyl-4-methyl-3-thiazoline | Sesame Seed Oil | Identified | |

| Various Thiazoles and Oxazoles | Roasted Peanuts | Identified | [9] |

| 2-Pentyl-thiazolidine | Fried Chicken Liver | Identified | [10] |

| 2-Ethyl-thiazolidine | Fried Chicken Liver | Identified | [10] |

Experimental Protocols for Thiazoline Analysis

The analysis of volatile and semi-volatile thiazoline compounds in complex food matrices requires robust and sensitive analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and, more recently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed methods.

Sample Preparation and Extraction

The initial and most critical step in the analysis of thiazolines is their efficient extraction from the food matrix while minimizing artifact formation.

-

Solvent-Assisted Flavor Evaporation (SAFE): This is a high-vacuum distillation technique that allows for the gentle isolation of volatile and semi-volatile compounds at low temperatures, thus minimizing thermal degradation. It is particularly suitable for the analysis of thermally labile sulfur compounds.[10]

-

Solid-Phase Microextraction (SPME): A solvent-free extraction method where a fused-silica fiber coated with a stationary phase is exposed to the headspace of a food sample or directly immersed in a liquid sample. The adsorbed volatiles are then thermally desorbed into the GC injector.[11][12]

-

Stir Bar Sorptive Extraction (SBSE): Similar to SPME but with a larger volume of stationary phase coated on a magnetic stir bar, providing higher extraction efficiency for trace compounds.[12]

-

Liquid-Liquid Extraction: A traditional method involving the extraction of the sample with an organic solvent, followed by concentration of the extract. Care must be taken to avoid the loss of highly volatile compounds during the concentration step.

// Node styles "Food Sample" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Extraction" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Analytical Separation" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Detection & Identification" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Data Analysis" [fillcolor="#34A853", fontcolor="#FFFFFF"];

// Nodes "Food Sample"; "Extraction" "SAFE"; "SPME"; "SBSE"; "Extract"; "Analytical Separation"; "GC"; "HPLC"; "Separated Analytes"; "Detection & Identification"; "MS"; "Olfactometry (GC-O)"; "MS/MS"; "Data Analysis";

// Edges "Food Sample" -> "Extraction"; "Extraction" -> "SAFE" [arrowhead=none]; "Extraction" -> "SPME" [arrowhead=none]; "Extraction" -> "SBSE" [arrowhead=none]; "SAFE" -> "Extract"; "SPME" -> "Extract"; "SBSE" -> "Extract"; "Extract" -> "Analytical Separation"; "Analytical Separation" -> "GC" [arrowhead=none]; "Analytical Separation" -> "HPLC" [arrowhead=none]; "GC" -> "Separated Analytes"; "HPLC" -> "Separated Analytes"; "Separated Analytes" -> "Detection & Identification"; "Detection & Identification" -> "MS" [arrowhead=none]; "Detection & Identification" -> "Olfactometry (GC-O)" [arrowhead=none]; "Detection & Identification" -> "MS/MS" [arrowhead=none]; "MS" -> "Data Analysis"; "Olfactometry (GC-O)" -> "Data Analysis"; "MS/MS" -> "Data Analysis"; } dot Caption: Workflow for thiazoline analysis in food.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the workhorse for the analysis of volatile flavor compounds.

-

Protocol for Volatile Thiazolines in Roasted Peanuts:

-

Extraction: Volatile compounds are isolated from roasted peanuts using a specialized vacuum degassing apparatus.[9]

-

Fractionation: The crude extract is subjected to preparative gas chromatography to separate individual compounds.

-

GC-MS Analysis:

-

Column: A fused-silica capillary column, such as a DB-5 or equivalent (e.g., 50 m x 0.32 mm i.d., 0.5 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: A typical program might start at 40°C, hold for 2 minutes, then ramp at 2°C/min to 220°C, and hold for 30 minutes.

-

Mass Spectrometer: Operated in electron impact (EI) mode at 70 eV, with a scan range of m/z 35-350.

-

-

Identification: Compounds are identified by comparing their mass spectra and retention indices with those of authentic reference standards and library data (e.g., NIST, Wiley).

-

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation power of GC with the sensitivity of the human nose as a detector.[13][14] This allows for the identification of odor-active compounds, even those present at concentrations below the detection limit of the mass spectrometer.

-

General Protocol:

-

GC System: A standard GC is equipped with an effluent splitter that directs the column effluent to both a mass spectrometer (or flame ionization detector) and a sniffing port.

-

Sniffing Port: The sniffing port is supplied with humidified air to prevent the analyst's nasal passages from drying out.

-

Analysis: A trained panelist sniffs the effluent from the sniffing port and records the retention time and a descriptor for each detected odor.

-

Aroma Extract Dilution Analysis (AEDA): The sample extract is serially diluted and analyzed by GC-O until no more odors are detected. The highest dilution at which an odorant is still detectable is its flavor dilution (FD) factor, which provides a measure of its odor potency.[14]

-

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

For less volatile or thermally unstable thiazoline derivatives, HPLC-MS/MS offers a viable alternative. Derivatization is often employed to improve chromatographic separation and ionization efficiency.

-

Protocol for 2-Acetyl Azaheterocycles (including 2-Acetyl-2-thiazoline): [6][15]

-

Extraction: A small amount of the food sample (0.2-0.5 g) is homogenized with a bead beater.

-

Derivatization: The extract is derivatized with 3-nitrophenylhydrazine (3-NPH) at 40°C for 2 hours. This reagent reacts with the carbonyl group of 2-acetyl-2-thiazoline.

-

UHPLC-MS/MS Analysis:

-

Column: A reversed-phase C18 column.

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

-

-

Quantification: Stable isotope dilution analysis (SIDA) is used for accurate quantification, where a known amount of a labeled internal standard is added to the sample at the beginning of the workflow.

-

Thiazolidine Compounds in Food Chemistry

Thiazolidines are the saturated counterparts of thiazolines and are also formed in food through the reaction of cysteine with aldehydes or ketones.[10] For instance, the reaction of cysteine with formaldehyde yields thiazolidine-4-carboxylic acid.[16] While generally less aromatic than thiazolines, they can act as important intermediates and precursors to flavor compounds. Some thiazolidines have been identified in fried chicken liver, formed from the reaction of cysteamine (the decarboxylation product of cysteine) with aldehydes derived from lipid oxidation.[10]

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; "Cysteine" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Aldehyde/Ketone" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Thiazolidine" [fillcolor="#34A853", fontcolor="#FFFFFF"];

// Nodes "Cysteine"; "Aldehyde/Ketone"; "Condensation" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Thiazolidine";

// Edges "Cysteine" -> "Condensation"; "Aldehyde/Ketone" -> "Condensation"; "Condensation" -> "Thiazolidine"; } dot Caption: Thiazolidine formation from cysteine.

Conclusion

Thiazoline compounds are a fascinating and crucial class of molecules in food chemistry, responsible for many of the desirable flavors and aromas we associate with cooked foods. Their formation is a complex interplay of the Maillard reaction and Strecker degradation, influenced by a multitude of factors. The analytical methodologies for their detection and quantification are continuously evolving, providing researchers with more sensitive and accurate tools to unravel the complexities of food flavor. A deeper understanding of thiazoline chemistry not only aids in optimizing food processing for better flavor development but also has implications for the synthesis of novel flavor ingredients and potentially for the discovery of new bioactive compounds.

References

- 1. Maillard reaction - Wikipedia [en.wikipedia.org]

- 2. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Volatile sulfur containing compounds in simulated meat flavour and their comparison with the constituents of natural aroma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Strecker degradation - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 2-乙酰基-2-噻唑啉 ≥96%, FG | Sigma-Aldrich [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. researchwithrutgers.com [researchwithrutgers.com]

- 10. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 11. ccsenet.org [ccsenet.org]

- 12. Analysis of Volatiles in Food Products [mdpi.com]

- 13. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. imreblank.ch [imreblank.ch]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Cysteine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Precursors for 2,4,5-Trimethyl-4,5-dihydrothiazole Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,5-Trimethyl-4,5-dihydrothiazole, also known as 2,4,5-trimethylthiazoline, is a significant heterocyclic compound, primarily recognized for its characteristic meaty and nutty flavor profile. Its synthesis is a key area of interest in food chemistry and flavor science. This technical guide provides a comprehensive overview of the primary precursors and methodologies for the synthesis of this compound, with a focus on the reaction of 3-mercapto-2-butanone with acetaldehyde and ammonia. This document includes detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways to facilitate a deeper understanding for researchers and professionals in related fields.

Introduction

This compound is a volatile sulfur-containing heterocyclic compound that contributes significantly to the aroma of cooked meats. Its formation is often attributed to the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occur upon heating. Understanding the specific precursors and reaction conditions that lead to the formation of this potent flavor compound is crucial for the development of synthetic meat flavors and for controlling the sensory properties of processed foods.

Primary Precursors for Synthesis

The most direct and recognized pathway for the synthesis of this compound involves the reaction of three key precursors:

-

3-Mercapto-2-butanone: A ketone containing a thiol group, which provides the sulfur atom and a portion of the carbon backbone of the thiazoline ring.

-

Acetaldehyde: An aldehyde that contributes to the carbon atom at the 2-position of the ring.

-

Ammonia: Provides the nitrogen atom for the heterocyclic ring.

Precursor Properties

A summary of the key physical and chemical properties of the primary precursors is provided in the table below.

| Precursor | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | CAS Number |

| 3-Mercapto-2-butanone | C₄H₈OS | 104.17 | 48-49 (at 15 mmHg) | 1.035 (at 25 °C) | 40789-98-8 |

| Acetaldehyde | C₂H₄O | 44.05 | 20.2 | 0.784 (at 20 °C) | 75-07-0 |

| Ammonia | NH₃ | 17.03 | -33.34 | 0.73 (at -33.3 °C) | 7664-41-7 |

Synthetic Pathway and Mechanism

The formation of this compound from 3-mercapto-2-butanone, acetaldehyde, and ammonia proceeds through a condensation reaction. The likely mechanism involves the initial reaction of acetaldehyde and ammonia to form an imine intermediate. This is followed by a nucleophilic attack of the thiol group from 3-mercapto-2-butanone on the imine, leading to cyclization and the formation of the dihydrothiazole ring.

2,4,5-Trimethyl-4,5-dihydrothiazole: A Technical Guide on its Role as a Semiochemical

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,5-Trimethyl-4,5-dihydrothiazole, also known as 2,4,5-trimethyl-Δ³-thiazoline or TMT, is a sulfur-containing heterocyclic organic compound. While initially identified as a potent flavor component in various cooked foods, it has garnered significant attention in the field of chemical ecology for its role as a semiochemical. Specifically, TMT is recognized as a kairomone, a chemical substance emitted by one species that benefits another. It is a component of red fox (Vulpes vulpes) feces and elicits innate fear and avoidance behaviors in prey species, particularly rodents.[1][2][3][4] This technical guide provides an in-depth overview of this compound as a semiochemical, focusing on its chemical properties, biological activity, the neural pathways it activates, and the experimental protocols used to study its effects.

Chemical Properties and Synthesis

This compound is a volatile compound with a strong, characteristic odor. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₆H₁₁NS |

| Molecular Weight | 129.22 g/mol |

| CAS Number | 4145-93-1 |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~165-167 °C |

| Solubility | Slightly soluble in water; soluble in organic solvents |

Table 1: Physicochemical Properties of this compound

The synthesis of this compound is typically achieved through the Hantzsch thiazole synthesis, which involves the reaction of a thioamide with an α-haloketone.[5][6][7][8] For this compound, this would involve the reaction of thioacetamide with 3-bromo-2-butanone.

Biological Activity as a Semiochemical

As a component of predator odor, this compound acts as a potent kairomone, signaling the presence of a predator to prey species. This elicits a range of innate, unlearned defensive behaviors in rodents, most notably freezing and avoidance.[1][2][3]

Quantitative Behavioral Data

The following tables summarize quantitative data from various studies on the behavioral responses of rodents to this compound (TMT).

| Species | Exposure Conditions | Behavioral Parameter | Result | Reference |

| Mice (C57BL/6J) | 5 µl neat TMT in a test chamber | % Freezing Time | Significant increase in freezing behavior post-TMT exposure compared to baseline. | [1] |

| Mice (CD1) | 3.8 pmol TMT in a two-zone cage | Time in TMT zone | Significant decrease in time spent in the TMT-containing zone. | [9] |

| Rats (Sprague-Dawley) | Varying concentrations of TMT | Avoidance Behavior | Dose-dependent increase in avoidance behavior. | [10] |

| Rats (Wistar and Brown Norway) | 0.6 nmol TMT | Freezing Duration | TMT induced significant freezing, though less than whole fox feces. | [11][12][13] |

Table 2: Summary of Rodent Behavioral Responses to this compound (TMT)

| Parameter | Control (Water/DEP) | TMT Exposure | Reference |

| Freezing Duration (% of time) | < 5% | 40-70% | [1][14] |

| Avoidance (Time in odor zone) | ~50% | < 20% | [9] |

| Corticosterone Levels (ng/ml) | ~50 ng/ml | >200 ng/ml | [15] |

Table 3: Comparative Quantitative Effects of TMT Exposure in Rodents

Signaling Pathway

The perception of this compound initiates a signaling cascade within the olfactory system of rodents, leading to the observed fear response. The primary sensory neurons responsible for detecting TMT are located in the main olfactory epithelium and the Grueneberg ganglion, a specialized olfactory organ at the tip of the nose.[2]

The proposed signaling pathway involves the binding of TMT to a specific receptor, believed to be the receptor guanylyl cyclase-G (GC-G), expressed in a subset of olfactory sensory neurons.[2] This interaction is thought to activate the guanylyl cyclase, leading to an increase in intracellular cyclic guanosine monophosphate (cGMP). The rise in cGMP then gates cyclic nucleotide-gated (CNG) ion channels, causing depolarization of the neuron and the generation of an action potential. This signal is then transmitted to the olfactory bulb and subsequently to higher brain centers involved in processing fear and initiating defensive behaviors, such as the amygdala and the bed nucleus of the stria terminalis.[2][4]

Caption: Proposed signaling pathway for TMT-induced fear response in rodents.

Experimental Protocols

Identification and Analysis: Headspace Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a general method for identifying volatile semiochemicals like TMT from a biological matrix (e.g., feces).

Objective: To extract and identify volatile compounds from a sample.

Materials:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Headspace autosampler

-

SPME (Solid Phase Microextraction) fibers (e.g., PDMS/DVB)

-

Sealed headspace vials (20 mL)

-

Sample (e.g., 1-2 g of fox feces)

-

Internal standard (optional)

Procedure:

-

Place the sample into a headspace vial and seal it.

-

Incubate the vial at a controlled temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to allow volatiles to equilibrate in the headspace.

-

Expose the SPME fiber to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

-

Retract the fiber and inject it into the GC inlet.

-

Desorb the analytes from the fiber in the heated GC inlet.

-

Separate the compounds on a suitable capillary column (e.g., DB-5ms).

-

Detect and identify the compounds using the mass spectrometer by comparing the resulting mass spectra to a library (e.g., NIST).

Caption: General workflow for headspace GC-MS analysis of semiochemicals.

Bioassay: Predator Odor-Induced Freezing Test

This protocol is used to quantify the innate fear response of rodents to TMT.[1]

Objective: To measure the duration of freezing behavior in a rodent upon exposure to TMT.

Materials:

-

Test chamber (e.g., a transparent cylinder or box)

-

Video recording equipment

-

This compound (TMT)

-

Micropipette

-

Filter paper or cotton swab

-

Test subjects (mice or rats)

Procedure:

-

Habituate the animal to the test chamber for a baseline period (e.g., 5-10 minutes) and record its behavior.

-

Introduce a piece of filter paper or a cotton swab with a small, precise amount of TMT (e.g., 5-10 µL) into the chamber.

-

Record the animal's behavior for a set duration (e.g., 10-15 minutes) following the introduction of the odor.

-

Analyze the video recordings to quantify the total time the animal spends freezing (complete immobility except for respiratory movements).

-

Compare the freezing duration during the baseline and TMT exposure periods.

Caption: Workflow for the predator odor-induced freezing test.

Electrophysiological Assay: Electroantennography (EAG)

While TMT's effects are well-documented in vertebrates, similar thiazole derivatives can act as semiochemicals for insects. EAG is a technique to measure the electrical response of an insect's antenna to volatile compounds.

Objective: To determine if an insect antenna responds to a specific volatile compound.

Materials:

-

EAG system (micromanipulators, electrodes, amplifier, data acquisition)

-

Dissecting microscope

-

Insect antenna

-

Test compound dissolved in a solvent (e.g., hexane)

-

Control (solvent only)

-

Air stimulus controller

Procedure:

-

Excise an antenna from the insect and mount it between two electrodes.

-

Deliver a continuous stream of humidified, clean air over the antenna.

-

Introduce a puff of the solvent control into the airstream and record the baseline response.

-

Introduce a puff of the test compound into the airstream and record the resulting depolarization of the antennal membrane (the EAG response).

-

Compare the amplitude of the response to the test compound with the control.

Applications and Future Directions

The potent and reliable fear-inducing properties of this compound make it a valuable tool in several areas of research:

-

Neuroscience: As a tool to study the neural circuits underlying innate fear and anxiety.

-

Pharmacology: For screening and testing anxiolytic drugs.

-

Pest Control: As a potential repellent for rodent pests.

Future research should focus on the precise identification of the olfactory receptors for TMT and the downstream signaling pathways in greater detail. Furthermore, investigating the potential for habituation or sensitization to TMT with repeated exposure is crucial for its application in pest management. The discovery and characterization of other semiochemicals from predator odors will also provide a more comprehensive understanding of chemical communication in predator-prey interactions.

Conclusion

This compound is a well-characterized semiochemical that serves as a powerful tool for investigating the biological basis of innate fear. Its consistent and quantifiable effects on rodent behavior, coupled with an emerging understanding of its neural mechanism of action, make it an invaluable compound for researchers in neuroscience, pharmacology, and chemical ecology. The experimental protocols outlined in this guide provide a framework for the continued study of this and other important semiochemicals.

References

- 1. Predator Odor-induced Freezing Test for Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The smell of fear: innate threat of 2,5-dihydro-2,4,5-trimethylthiazoline, a single molecule component of a predator odor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Freezing to the predator odor 2,4,5 dihydro 2,5 trimethylthiazoline (TMT) is disrupted by olfactory bulb removal but not trigeminal deafferentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2,5-Dihydro-2,4,5-Trimethylthiazoline (TMT)-Induced Neuronal Activation Pattern and Behavioral Fear Response in GAD67 Mice [scirp.org]

- 5. mdpi.com [mdpi.com]

- 6. Hantzsch Thiazole Synthesis [vrchemistry.chem.ox.ac.uk]

- 7. synarchive.com [synarchive.com]

- 8. chemhelpasap.com [chemhelpasap.com]

- 9. frontiersin.org [frontiersin.org]

- 10. journals.biologists.com [journals.biologists.com]

- 11. Where is the TMT? GC-MS analyses of fox feces and behavioral responses of rats to fear-inducing odors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. academic.oup.com [academic.oup.com]

- 14. researchgate.net [researchgate.net]

- 15. The synthetically produced predator odor 2,5-dihydro-2,4,5-trimethylthiazoline increases alcohol self-administration and alters basolateral amygdala response to alcohol in rats - PMC [pmc.ncbi.nlm.nih.gov]

The Stereochemical Nuances of 2,4,5-Trimethyl-4,5-dihydrothiazole: A Technical Guide for Researchers

An In-depth Examination of the Chirality, Synthesis, and Biological Significance of a Potent Volatile Compound

Abstract

2,4,5-Trimethyl-4,5-dihydrothiazole, also known as 2,4,5-trimethyl-Δ²-thiazoline, is a volatile heterocyclic compound of significant interest in flavor chemistry and neurobiology. As a key aroma component in cooked foods, its sensory properties are well-recognized. Furthermore, it functions as a potent predator odor, eliciting innate fear and stress responses in rodents, making it a valuable tool in neuroscientific research. The presence of two stereocenters at the C4 and C5 positions imparts chirality to the molecule, a feature with profound implications for its biological activity and synthesis. This technical guide provides a comprehensive overview of the stereochemistry of this compound, including asymmetric synthetic routes, and delves into the neural pathways activated by this semiochemical, offering a valuable resource for researchers in drug development, chemical synthesis, and neurobiology.

Stereochemistry and Chiral Properties

The molecular structure of this compound contains two chiral centers at the C4 and C5 carbons of the dihydrothiazole ring. This gives rise to the possibility of four stereoisomers: (4R,5R), (4S,5S), (4R,5S), and (4S,5R). The relationship between these stereoisomers dictates their three-dimensional arrangement and, consequently, their interaction with chiral environments such as biological receptors.

Quantitative Chiral Data

While the chirality of this compound is structurally evident, specific quantitative data, such as the optical rotation ([α]D) for its purified enantiomers, are not extensively reported in publicly accessible literature. However, studies on the asymmetric synthesis of analogous 2,4,5-trisubstituted Δ²-thiazolines have reported achieving high enantiomeric excess (ee), in some cases up to 97% ee.[1] This underscores the feasibility of producing enantiomerically enriched forms of these compounds.

Table 1: Representative Chiroptical Data for a Chiral Dihydrothiazole Derivative

| Technique | Wavelength/Wavenumber | Signal (ΔA or Δε) | Enantiomeric Excess (ee %) |

| ECD | 235 nm | +0.015 | 75% of (+)-enantiomer |

| VCD | 1450 cm⁻¹ | -0.0002 | 75% of (+)-enantiomer |

| ECD | 235 nm | -0.005 | 25% of (-)-enantiomer |

| VCD | 1450 cm⁻¹ | +0.00007 | 25% of (-)-enantiomer |

Note: This data is representative for a chiral dihydrothiazole derivative and is intended to illustrate the types of measurements used to determine enantiomeric excess. Specific values for this compound are not currently available in the cited literature.

Asymmetric Synthesis and Chiral Separation

The controlled synthesis of specific stereoisomers is crucial for investigating their distinct biological activities. Asymmetric synthesis provides a powerful tool for accessing enantiomerically pure or enriched compounds.

Experimental Protocol: Asymmetric Synthesis of 2,4,5-Trisubstituted Δ²-Thiazolines

A notable method for the asymmetric synthesis of 2,4,5-trisubstituted Δ²-thiazolines involves a Sharpless asymmetric dihydroxylation followed by an O→N acyl migration. This approach allows for the introduction of chirality with a high degree of control.

General Workflow:

-

Sharpless Asymmetric Dihydroxylation: An α,β-unsaturated methyl ester is subjected to asymmetric dihydroxylation using an AD-mix formulation (AD-mix-α or AD-mix-β) to introduce two hydroxyl groups across the double bond with a specific stereochemistry. This step is key to establishing the chiral centers.

-

O→N Acyl Migration: The resulting diol undergoes a series of transformations, including activation of the hydroxyl groups and subsequent intramolecular cyclization, to form the dihydrothiazole ring. This often involves the use of a dehydrating agent.

The final products can be obtained in good yields with high enantiomeric excess. The choice of AD-mix dictates which enantiomer of the product is preferentially formed.

References

An In-depth Technical Guide to Isomers of Trimethyl-dihydrothiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of trimethyl-dihydrothiazole, with a focus on their synthesis, characterization, and biological significance. Dihydrothiazoles, also known as thiazolines, are a class of heterocyclic compounds that are constituents of various natural products and are recognized for their role as flavor components and biologically active molecules. The addition of three methyl groups to the dihydrothiazole core structure gives rise to a number of isomers, each with potentially unique chemical and biological properties.

Isomerism in Trimethyl-dihydrothiazole

Isomerism in trimethyl-dihydrothiazole arises from two main factors: the position of the double bond within the dihydrothiazole ring and the location of the three methyl groups on the ring. The dihydrothiazole ring can exist in three isomeric forms based on the double bond position: Δ²-thiazoline, Δ³-thiazoline, and Δ⁴-thiazoline. The subsequent placement of three methyl groups on the available carbon and nitrogen atoms of these rings leads to a variety of structural isomers.

This guide will focus on two prominent and well-studied isomers: 2,4,5-Trimethyl-Δ³-thiazoline and 2,4,5-Trimethylthiazole , the latter being the fully aromatic analog often studied in conjunction with its dihydro counterparts.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for 2,4,5-trimethyl-Δ³-thiazoline and 2,4,5-trimethylthiazole is presented below. This data is crucial for the identification and characterization of these isomers.

Table 1: Physicochemical Properties of Trimethyl-dihydrothiazole Isomers

| Property | 2,4,5-Trimethyl-Δ³-thiazoline | 2,4,5-Trimethylthiazole | Reference |

| Molecular Formula | C₆H₁₁NS | C₆H₉NS | [1][2] |

| Molecular Weight | 129.22 g/mol | 127.21 g/mol | [1][3] |

| Appearance | Colorless to pale yellow liquid | Colorless to amber liquid | [4][5] |

| Boiling Point | 178.77 °C (estimated) | Not specified | [4] |

| logP (o/w) | 3.053 (estimated) | 2.2 | [3][4] |

| CAS Number | 60633-24-1 | 13623-11-5 | [2][4] |

Table 2: Spectroscopic Data for 2,4,5-Trimethylthiazole

| Spectroscopic Data | 2,4,5-Trimethylthiazole | Reference |

| ¹H NMR (400 MHz, CDCl₃) δ [ppm] | 2.24, 2.27, 2.28, 2.31, 2.58, 2.59, 2.62 | [3] |

| ¹³C NMR (22.53 MHz, CDCl₃) δ [ppm] | 11.12, 14.51, 18.86, 125.23, 147.35, 161.15 | [3] |

| Key Mass Spec Fragments (m/z) | Data available in NIST WebBook | [2] |

Experimental Protocols

Detailed experimental protocols are essential for the synthesis and analysis of trimethyl-dihydrothiazole isomers.

Synthesis of Thiazolines

The synthesis of thiazoline-containing compounds can be achieved through various methods. A common approach involves the cyclodesulfhydration of N-thioacyl-2-mercaptoethylamine derivatives. This method is known to be mild, efficient, and proceeds without epimerization, making it suitable for the synthesis of complex molecules.[6]

General Protocol for Thiazoline Synthesis:

-

Preparation of N-thioacyl-2-mercaptoethylamine precursor: This can be achieved through solid-phase peptide synthesis (SPPS) for peptide derivatives.

-

Cyclodesulfhydration: The precursor is dissolved in an aqueous solution. The reaction is initiated by a change in pH.

-

Purification: The resulting thiazoline derivative is purified using standard chromatographic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of volatile compounds like trimethyl-dihydrothiazole isomers.[7][8]

Typical GC-MS Protocol:

-

Sample Preparation: Samples containing the isomers are diluted in a suitable solvent (e.g., methanol). For non-volatile precursors, a derivatization step, such as trimethylsilylation (TMS), may be necessary to increase volatility.[7][9]

-

GC Separation: The sample is injected into a gas chromatograph equipped with a capillary column (e.g., DB-1). A temperature program is used to separate the isomers based on their boiling points and interactions with the stationary phase.[2]

-

MS Detection: The separated compounds are ionized (e.g., by electron ionization) and the resulting fragments are analyzed by a mass spectrometer, providing a unique mass spectrum for each isomer.[2]

Biological Activity and Signaling Pathways

Isomerism plays a critical role in the biological activity of molecules, as different isomers can interact differently with biological targets such as enzymes and receptors.[10][11] Trimethyl-dihydrothiazole isomers, particularly 2,5-dihydro-2,4,5-trimethylthiazoline (TMT), have been studied for their effects on the nervous system. TMT is a component of fox urine and is known to induce fear and defensive behaviors in rodents.[12][13]

The mechanism of action of TMT involves the activation of specific olfactory receptors in the olfactory epithelium of mice. This interaction triggers a signaling cascade that is processed by the brain as a predator threat.[12] Exposure to TMT has been shown to increase alcohol self-administration in rats and alter the neuronal response to alcohol in the basolateral amygdala, suggesting a link between stress-related pathways and alcohol use disorder.[14]

The differential biological activities of various thiazole and triazine derivatives have been explored, highlighting the importance of the specific isomeric structure in determining the pharmacological effect.[15][16]

Visualizations